molecular formula C10H14O B1603202 (3-Isopropylphenyl)methanol CAS No. 51473-70-2

(3-Isopropylphenyl)methanol

Cat. No. B1603202
CAS RN: 51473-70-2
M. Wt: 150.22 g/mol
InChI Key: LZTPHEMZYFRQGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Isopropylphenyl)methanol” is a chemical compound with the CAS Number: 51473-70-2 . It has a molecular weight of 150.22 and is typically stored at temperatures between 2-8°C . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “(3-Isopropylphenyl)methanol” can be represented by the InChI code: 1S/C10H14O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 14 hydrogen atoms, and one oxygen atom .


Physical And Chemical Properties Analysis

“(3-Isopropylphenyl)methanol” is a liquid at room temperature . It has a molecular weight of 150.22 and is typically stored at temperatures between 2-8°C .

Scientific Research Applications

  • Palladium-Catalyzed Hydroxyalkoxylation

    A study by (Thiery et al., 2007) discusses the catalyzed oxidation of o-allylphenol with H2O2 in water/methanol, leading to a mixture of dihydroxypropyl and hydroxy-methoxypropyl phenols. This demonstrates the potential of methanol in catalytic oxidation processes.

  • Iridium-Catalyzed Direct C-C Coupling

    In research conducted by (Moran et al., 2011), methanol is used in a direct C-C coupling with allenes to create higher alcohols. This process is significant for using methanol as a building block in fine chemical synthesis.

  • Hydrocarbon Formation from Methanol

    A study by (Dahl & Kolboe, 1994) investigates the co-reaction of methanol and ethene over SAPO-34, demonstrating how methanol contributes to hydrocarbon formation, a key process in industrial chemistry.

  • Impact on Lipid Dynamics

    Research by (Nguyen et al., 2019) shows that methanol influences lipid dynamics in biological and synthetic membranes, relevant for studying transmembrane proteins/peptides.

  • Catalyst Acid Strength Influence in Methanol Reactions

    A study by (Erichsen et al., 2013) explores the methanol to hydrocarbons (MTH) reaction, highlighting how methanol's reaction mechanisms can be influenced by catalyst acid strength.

  • Conversion of Methanol to Hydrocarbons

    Research by (Bjørgen et al., 2007) examines the role of methanol in the conversion to hydrocarbons over zeolite H-ZSM-5, providing insights into the mechanism of methanol conversion in catalysis.

  • Reactions with Isoprenoid Alcohols

    A study by (Irene et al., 1976) discusses the reaction of BF3-methanol with certain alcohols, demonstrating the selective reactivity of methanol in organic synthesis.

  • Isotherm Data in Chromatography

    Research by (Guan & Guiochon, 1996) includes the determination of the isotherm of 3-phenyl-1-propanol on various packing materials, using a methanol-water mixture. This illustrates the application of methanol in chromatographic analysis.

  • Isoproturon Sorption and Degradation

    A study by (Benoît et al., 1999) investigates the fate of isoproturon in soil and highlights the role of methanol in environmental chemistry and soil science.

  • Photolysis of Aqueous H2O2

    Research by (Goldstein et al., 2007) discusses the use of methanol in measuring the yield of *OH radicals, which is important for understanding photolytic processes in environmental science.

Safety And Hazards

“(3-Isopropylphenyl)methanol” is classified under the GHS07 pictogram . The compound has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

(3-propan-2-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O/c1-8(2)10-5-3-4-9(6-10)7-11/h3-6,8,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTPHEMZYFRQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20604842
Record name [3-(Propan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Isopropylphenyl)methanol

CAS RN

51473-70-2
Record name [3-(Propan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20604842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(propan-2-yl)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Isopropylphenyl)methanol
Reactant of Route 2
(3-Isopropylphenyl)methanol
Reactant of Route 3
Reactant of Route 3
(3-Isopropylphenyl)methanol
Reactant of Route 4
Reactant of Route 4
(3-Isopropylphenyl)methanol
Reactant of Route 5
Reactant of Route 5
(3-Isopropylphenyl)methanol
Reactant of Route 6
Reactant of Route 6
(3-Isopropylphenyl)methanol

Citations

For This Compound
2
Citations
N Takahashi, K Maeda, Y Asano… - Bioorganic & Medicinal …, 2014 - Elsevier
A series of 1-benzylindole-based TRβ agonists were prepared and evaluated. Compounds 11b′ and 11c′ were found to have cholesterol-lowering in a rat model with marginal …
Number of citations: 9 www.sciencedirect.com
真壁秀文, 藤田智之 - soar-ir.repo.nii.ac.jp
脂質異常症は動脈硬化発症の危険因子であり, 脳卒中や心筋梗塞など命に係わる重篤な病気を引き起こすࠋ 甲状腺ホルモン㸦TH) には脂質低下作用があり, 古くからTH 誘導体を脂質異常症の…
Number of citations: 2 soar-ir.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.